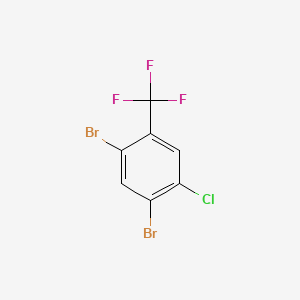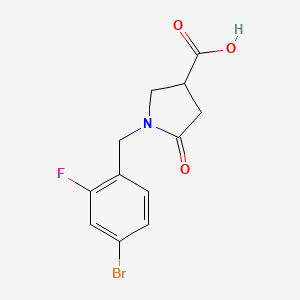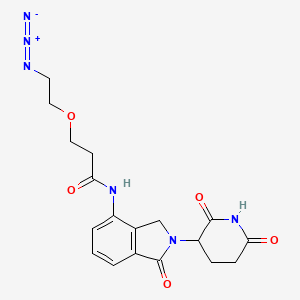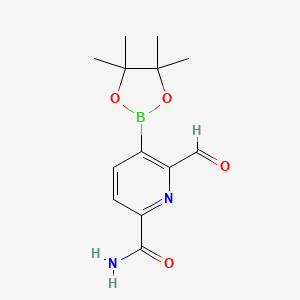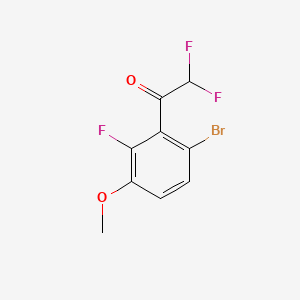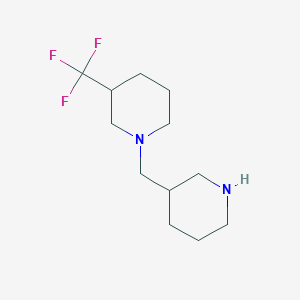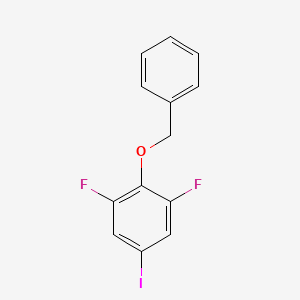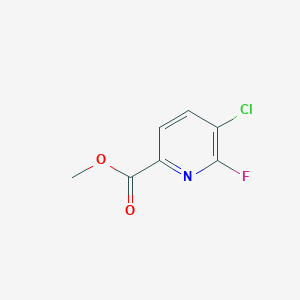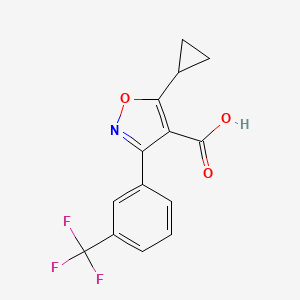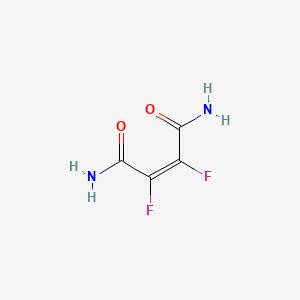
2,3-Difluoromaleamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoromaleamide is a fluorinated organic compound with the molecular formula C4H4F2N2O2 It is characterized by the presence of two fluorine atoms attached to the maleamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoromaleamide typically involves the fluorination of maleamide precursors. One common method includes the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) which is effective for converting alcohols to alkyl fluorides and other fluorinated derivatives . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Specific details on industrial methods are proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoromaleamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can modify the functional groups attached to the maleamide structure.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
2,3-Difluoromaleamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialized polymers and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2,3-Difluoromaleamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2,3-Difluoromandelic Acid: Another fluorinated compound with similar structural features.
3,4-Disubstituted Maleimides: Compounds with similar maleimide structures but different substituents.
Uniqueness: 2,3-Difluoromaleamide is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specificity.
Properties
Molecular Formula |
C4H4F2N2O2 |
|---|---|
Molecular Weight |
150.08 g/mol |
IUPAC Name |
(Z)-2,3-difluorobut-2-enediamide |
InChI |
InChI=1S/C4H4F2N2O2/c5-1(3(7)9)2(6)4(8)10/h(H2,7,9)(H2,8,10)/b2-1- |
InChI Key |
IPEBJQWRFUWGMS-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(\C(=O)N)/F)(\C(=O)N)/F |
Canonical SMILES |
C(=C(C(=O)N)F)(C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




